(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide
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Overview
Description
(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a phenylethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Substitution with Methoxyphenyl Group: The pyrazole intermediate is then reacted with a methoxyphenyl halide in the presence of a base to introduce the methoxyphenyl group.
Formation of the Phenylethenesulfonamide Moiety: The final step involves the reaction of the substituted pyrazole with phenylethenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, alkoxides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethanesulfonamide: Similar structure but with an ethane instead of an ethene linkage.
N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylpropanesulfonamide: Similar structure but with a propane instead of an ethene linkage.
Uniqueness
(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide is unique due to the presence of the ethene linkage, which can impart different chemical and biological properties compared to its analogs with ethane or propane linkages. This unique structure can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(E)-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-22-19(14-18(20-22)16-9-6-10-17(13-16)25-2)21-26(23,24)12-11-15-7-4-3-5-8-15/h3-14,21H,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIQOFGBGMUDLJ-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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